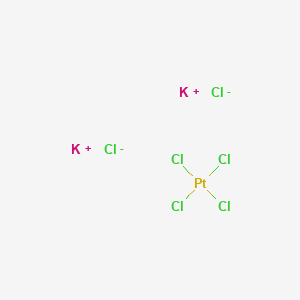
Dipotassium;platinum(4+);hexachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;platinum(4+);hexachloride, also known as dipotassium hexachloroplatinate, is an inorganic compound with the chemical formula K₂PtCl₆. It is commonly used as a precursor for the preparation of various platinum-based compounds. This compound is known for its distinctive yellow-orange color and is highly soluble in water.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium;platinum(4+);hexachloride can be synthesized through the reaction of platinum metal with chlorine gas in the presence of potassium chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the platinum metal. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving platinum metal in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid) to form chloroplatinic acid. The chloroplatinic acid is then reacted with potassium chloride to precipitate this compound. The precipitate is filtered, washed, and dried to obtain the final product.
化学反应分析
Types of Reactions
Dipotassium;platinum(4+);hexachloride undergoes various chemical reactions, including:
Reduction: It can be reduced to platinum metal using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as ammonia or ethylenediamine.
Oxidation: It can be oxidized to form higher oxidation state platinum compounds under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas or sodium borohydride in aqueous solution.
Substitution: Ammonia or ethylenediamine in aqueous or alcoholic solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Platinum metal.
Substitution: Complexes such as chloropentaammineplatinum(IV) or ethylenediamineplatinum(IV) complexes.
Oxidation: Higher oxidation state platinum compounds.
科学研究应用
Dipotassium;platinum(4+);hexachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various platinum-based catalysts and complexes.
Biology: It is used in the preparation of platinum-based drugs for cancer treatment, such as cisplatin and carboplatin.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of platinum-based catalysts for industrial processes such as hydrogenation and oxidation reactions.
作用机制
The mechanism of action of dipotassium;platinum(4+);hexachloride involves the coordination of platinum with various ligands. In biological systems, platinum compounds can bind to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis.
相似化合物的比较
Similar Compounds
Potassium tetrachloroplatinate(II): K₂PtCl₄
Sodium hexachloroplatinate(IV): Na₂PtCl₆
Ammonium hexachloroplatinate(IV): (NH₄)₂PtCl₆
Uniqueness
Dipotassium;platinum(4+);hexachloride is unique due to its high solubility in water and its ability to form a wide range of platinum-based complexes. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
dipotassium;tetrachloroplatinum;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIVKJGTXERIM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].Cl[Pt](Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
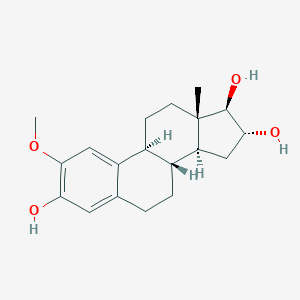
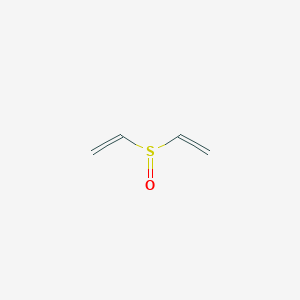
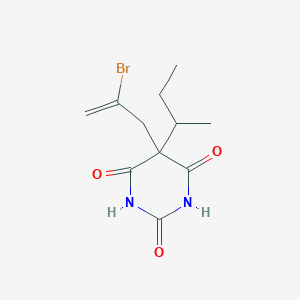
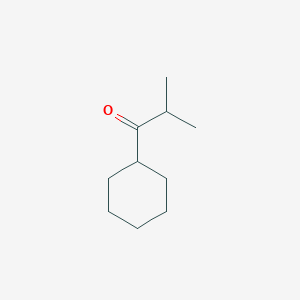
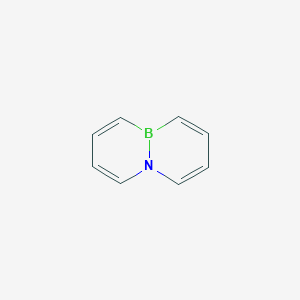

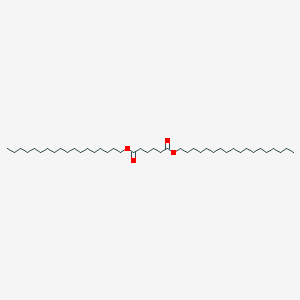
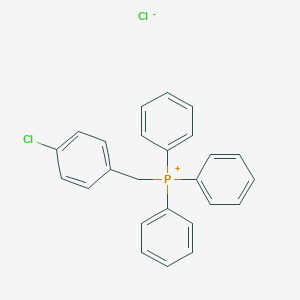
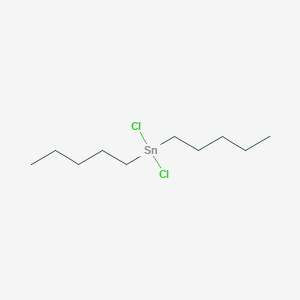
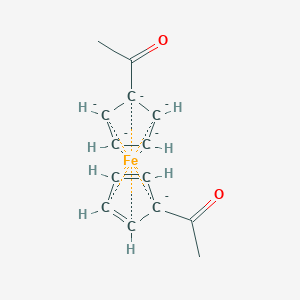
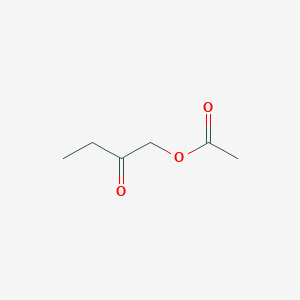
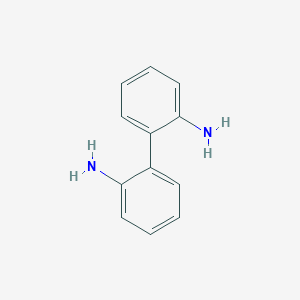
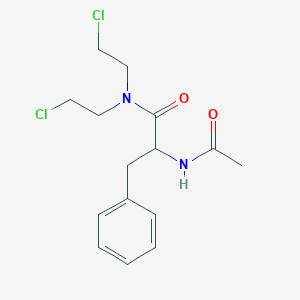
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
